2-(2-Bromophenyl)-2-chloroacetic acid

Description

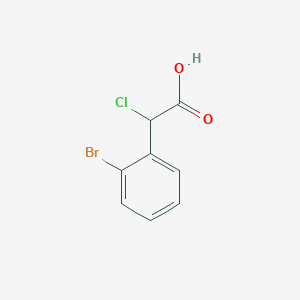

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClO2 |

|---|---|

Molecular Weight |

249.49 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-chloroacetic acid |

InChI |

InChI=1S/C8H6BrClO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChI Key |

MFTBHDNEXBSJAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Bromophenyl)-2-chloroacetic acid chemical structure and properties

An In-depth Technical Guide to 2-(2-Bromophenyl)-2-chloroacetic acid

This guide provides a comprehensive overview of 2-(2-Bromophenyl)-2-chloroacetic acid, a halogenated phenylacetic acid derivative. The content herein is curated for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, structural characteristics, synthesis, and significance as a synthetic intermediate.

Introduction and Core Concepts

2-(2-Bromophenyl)-2-chloroacetic acid, also referred to as α-Bromo-2-chlorophenylacetic acid, is a specialized organic compound that serves as a critical building block in the synthesis of more complex molecules. Its structural arrangement, featuring a phenyl ring substituted with both bromine and chlorine atoms, as well as a carboxylic acid moiety, imparts a unique reactivity profile that is leveraged in various chemical transformations. The primary utility of this compound lies in its role as an intermediate in the preparation of biologically active compounds. A notable application is in the synthesis of the antithrombotic agent Clopidogrel, highlighting its importance in the pharmaceutical industry[1][2].

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(2-Bromophenyl)-2-chloroacetic acid is fundamental to its chemical behavior. The presence of two different halogen atoms on the phenyl ring and the acetic acid side chain creates a molecule with specific steric and electronic properties that influence its reactivity in synthetic protocols.

Diagram 1: Chemical Structure of 2-(2-Bromophenyl)-2-chloroacetic acid

A 2D representation of the 2-(2-Bromophenyl)-2-chloroacetic acid molecule.

The key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 29270-30-2 | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.5 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Melting Point | 107°C to 112°C | [1] |

| Purity (by HPLC) | ≥ 99.0% | [1] |

| Moisture (by Karl Fischer) | ≤ 0.5% | [1] |

These properties underscore the compound's solid nature at room temperature and high purity, which are critical for its use in precise chemical syntheses where stoichiometric accuracy and minimal side-product formation are paramount.

Synthesis and Mechanism

The synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the bromination of a substituted phenylacetic acid.

Diagram 2: Synthetic Workflow

A schematic overview of the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.

Experimental Protocol: Synthesis of 2-Bromo-o-chlorophenylacetic acid [2]

This protocol is based on a literature procedure for the α-bromination of an aryl-substituted acetic acid.

-

Reaction Setup: In a reaction vessel suitable for heating under reflux with a condenser, dissolve o-chlorophenylacetic acid (11.76 mmol) and N-bromosuccinimide (NBS) (11.76 mmol) in carbon tetrachloride (60 mL) under a nitrogen atmosphere.

-

Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. Carbon tetrachloride is a classic solvent for radical halogenations.

-

-

Initiation: Add benzoyl peroxide (2.35 mmol) to the solution.

-

Rationale: Benzoyl peroxide acts as a radical initiator. Upon heating, it decomposes to form radicals that initiate the chain reaction for bromination at the α-carbon.

-

-

Reaction: Stir the reaction mixture at 80°C for 5 hours.

-

Rationale: The elevated temperature is necessary for the thermal decomposition of the initiator and to provide the activation energy for the halogenation reaction. The reaction time is optimized for complete conversion.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solid by-products (succinimide). Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Rationale: Filtration removes the insoluble succinimide formed from NBS. Evaporation of the solvent under reduced pressure isolates the crude product without thermal degradation.

-

-

Purification: Purify the crude product by fast chromatography on a silica gel column using a solvent gradient of dichloromethane (DCM) and ethyl acetate (AcOEt) (from 10:0 to 5:5).

-

Rationale: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the desired product from unreacted starting materials and any side products.

-

-

Isolation: Remove the solvent from the purified fractions under reduced pressure to yield 2-bromo-o-chlorophenylacetic acid.

-

Yield: This procedure has been reported to yield the product in 48% yield[2].

-

-

Characterization: The structure can be confirmed by ¹H-NMR spectroscopy. The expected signals are at δ 5.95 (1H, s), 7.35 (3H, m), and 7.80 (1H, d) in CDCl₃[2].

Applications in Organic Synthesis

The primary application of 2-(2-Bromophenyl)-2-chloroacetic acid and its derivatives, such as the methyl ester, is as an intermediate in the synthesis of pharmaceuticals[3][4]. The presence of the bromine and chlorine atoms provides reactive sites for various coupling and substitution reactions, making it a versatile precursor for creating more complex molecular frameworks.

Its role in the synthesis of Clopidogrel is a prime example of its utility[2][3]. Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The synthesis of such complex and vital medications often relies on the availability of highly pure and well-characterized intermediates like 2-(2-Bromophenyl)-2-chloroacetic acid.

The methyl ester of this acid, 2-Bromo-2'-chlorophenyl acetic acid methyl ester, is also noted as a key intermediate in pharmaceutical and agrochemical research[4]. It is used in the development of anti-inflammatory and analgesic medications, as well as in the formulation of herbicides and pesticides[4].

Safety and Handling

As with all halogenated organic compounds, 2-(2-Bromophenyl)-2-chloroacetic acid should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(2-Bromophenyl)-2-chloroacetic acid is a valuable and highly specialized chemical intermediate. Its well-defined structure and physicochemical properties, combined with a clear synthetic pathway, make it an essential component in the toolbox of synthetic organic chemists, particularly those in the pharmaceutical and agrochemical industries. The continued demand for complex, biologically active molecules ensures that the study and application of such versatile building blocks will remain an active area of research and development.

References

-

Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price. IndiaMART. [Link]

- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-2-chloroacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-(2-Bromophenyl)-2-chloroacetic acid, a halogenated phenylacetic acid derivative, is a key intermediate in the synthesis of various biologically active compounds. Its structural features, including a chiral center and reactive halogen atoms, make it a valuable building block in medicinal chemistry and drug development. Notably, it serves as a crucial precursor in the synthesis of the antiplatelet agent Clopidogrel[1][2]. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of downstream products. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid, supported by experimental data and established analytical protocols.

Chemical Identity and Physical Properties

A summary of the fundamental chemical and physical properties of 2-(2-Bromophenyl)-2-chloroacetic acid is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-Bromophenyl)-2-chloroacetic acid | IUPAC |

| Synonyms | alpha-Bromo-2-chlorophenylacetic acid, bromo(2-chlorophenyl)acetic acid | [3][4] |

| CAS Number | 29270-30-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO₂ | [3][4] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| Physical Form | White to off-white crystalline powder | [2][5] |

| Melting Point | 107-112 °C | [5] |

| Boiling Point | Data not available; may decompose upon heating. | |

| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [5] |

| pKa | Data not available. |

Synthesis and Purification

A common synthetic route to 2-(2-Bromophenyl)-2-chloroacetic acid involves the bromination of 2-chlorophenylacetic acid. A representative laboratory-scale synthesis is described below.

Protocol 1: Synthesis via Bromination of 2-Chlorophenylacetic Acid[1]

Causality Behind Experimental Choices: This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent, which is a convenient and selective reagent for radical bromination at the alpha-position of the carboxylic acid. Benzoyl peroxide is used as a radical initiator. The reaction is carried out in carbon tetrachloride (CCl₄), a non-polar solvent suitable for radical reactions. Purification by column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts.

Step-by-Step Methodology:

-

Under a nitrogen atmosphere, dissolve 2.0 g (11.76 mmol) of o-chlorophenylacetic acid and 2.1 g (11.76 mmol) of N-bromosuccinimide (NBS) in 60 mL of carbon tetrachloride (CCl₄).

-

Add 569 mg (2.35 mmol) of benzoyl peroxide to the solution.

-

Stir the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column using a gradient of dichloromethane (DCM) and ethyl acetate (AcOEt) (from 10:0 to 5:5) as the eluent.

-

Remove the solvent under reduced pressure to obtain 2-bromo-o-chlorophenylacetic acid.

Caption: Workflow for the synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of 2-(2-Bromophenyl)-2-chloroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H-NMR (400 MHz, CDCl₃) data: δ 5.95 (1H, s), 7.35 (3H, m), 7.80 (1H, d)[1].

-

The singlet at δ 5.95 ppm corresponds to the proton on the chiral carbon (α-proton).

-

The multiplet at δ 7.35 ppm and the doublet at δ 7.80 ppm are characteristic of the protons on the substituted phenyl ring.

-

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Br and C-Cl stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized experimental protocols for determining key physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid.

Melting Point Determination (Capillary Method)

Causality Behind Experimental Choices: The capillary method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. The melting point range provides an indication of the purity of the compound; a sharp melting range is indicative of a pure substance.

Step-by-Step Methodology:

-

Ensure the 2-(2-Bromophenyl)-2-chloroacetic acid sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (107-112 °C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Caption: Workflow for melting point determination using the capillary method.

Conclusion

This technical guide provides a consolidated overview of the currently available physicochemical properties of 2-(2-Bromophenyl)-2-chloroacetic acid. While key identifiers and a melting point range are established, further experimental investigation is required to fully characterize this important synthetic intermediate. Specifically, detailed studies on its boiling point, solubility in a range of solvents, and its pKa are needed. Furthermore, the acquisition and interpretation of comprehensive ¹H NMR, ¹³C NMR, IR, and mass spectrometry data would be invaluable to the scientific community, particularly those involved in the synthesis of Clopidogrel and other related pharmaceutical compounds.

References

-

PubChem. (n.d.). Bromochloroacetic Acid. Retrieved from [Link]

-

Pavlova, V. V., et al. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI. Retrieved from [Link]

-

TradeIndia. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromochloroacetic Acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Retrieved from [Link]

Sources

- 1. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 29270-30-2 CAS Manufactory [m.chemicalbook.com]

- 4. 2-Bromo-2-(2-chlorophenyl)acetic acid | 29270-30-2 [sigmaaldrich.com]

- 5. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 6. 2-Bromo-2-(2'-chlorophenyl) acetic acid(29270-30-2) IR Spectrum [chemicalbook.com]

safety data sheet (SDS) for 2-(2-Bromophenyl)-2-chloroacetic acid

An In-Depth Technical Guide to the Safety Profile of 2-(2-Bromophenyl)-2-chloroacetic Acid

Chemical Identity and Anticipated Hazard Classification

2-(2-Bromophenyl)-2-chloroacetic acid is a di-halogenated carboxylic acid derivative. Its structure suggests a high potential for reactivity and biological activity, a characteristic common to alpha-haloacetic acids used as intermediates in pharmaceutical synthesis, such as in the preparation of Clopidogrel[1][2].

Table 1: Chemical Identification

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-2-(2'-chlorophenyl) acetic acid | [1] |

| CAS Number | 29270-30-2 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Synonyms | Alpha-Bromo-2-Chlorophenylacetic Acid | [2] |

Based on the hazard profiles of its structural analogs, a presumptive GHS classification has been formulated to guide safe handling protocols.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement | Rationale based on Analogs |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Halogenated acetic acids are known skin irritants/corrosives[3][4][5]. |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | Direct contact with acidic and halogenated compounds is expected to cause severe eye irritation or damage[3][5][6]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols of acidic compounds typically causes respiratory tract irritation[3][5][6]. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2, 3 or 4 | H300/H301/H302, H311, H331 | Bromoacetic acid is fatal if swallowed and toxic in contact with skin or if inhaled[4]. The combined halogen structure warrants a high degree of caution. |

Integrated Hazard Analysis: A Mechanistic Perspective

The hazard profile of 2-(2-Bromophenyl)-2-chloroacetic acid is dictated by three primary structural features: the carboxylic acid group, the alpha-halogens (Br and Cl), and the substituted phenyl ring.

-

Corrosivity and Irritation : The carboxylic acid moiety confers acidic properties. In an aqueous environment, it can release protons, leading to chemical burns on contact with skin or mucous membranes. The electron-withdrawing effects of the alpha-bromine and chlorine atoms significantly increase the acidity of the carboxylic proton, enhancing its corrosive potential compared to unsubstituted acetic acid.

-

Alkylating Activity : Alpha-halo acids are known alkylating agents. This reactivity is a key concern for toxicological effects, as the compound can covalently modify biological macromolecules like proteins and DNA. This mechanism is a plausible explanation for the high acute toxicity observed in related haloacetic acids[4].

-

Respiratory Hazards : As a solid, the compound can form dust, which, if inhaled, presents a significant risk. The irritant nature of the acid can cause immediate damage to the respiratory tract[3][5].

Proactive Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Engineering Controls

These are the first line of defense.

-

Chemical Fume Hood : All handling of 2-(2-Bromophenyl)-2-chloroacetic acid must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors[7].

-

Ventilation : Ensure appropriate exhaust ventilation is available where dust may be generated[3].

-

Safety Stations : Accessible and tested safety showers and eyewash stations are critical infrastructure for immediate decontamination[8].

Personal Protective Equipment (PPE)

PPE is essential as the final barrier against exposure.

-

Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling[3].

-

Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation[3][9].

-

Skin and Body Protection : An impervious lab coat or chemical-resistant suit is necessary to prevent skin contact. All protective clothing should be removed before leaving the work area[3][8].

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used[7].

Caption: Hierarchy of controls for managing chemical exposure.

Safe Handling, Storage, and Incompatibility

Handling Protocols

-

Work Area Designation : Designate a specific area within the fume hood for handling this compound.

-

Avoid Dust Formation : Handle the solid material carefully to avoid generating dust[3][5].

-

Hygiene : Wash hands thoroughly after handling and before breaks or leaving the laboratory[3][6]. Do not eat, drink, or smoke in the handling area[8][10].

-

Contaminated Clothing : Remove and wash contaminated clothing before reuse[5][10].

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from direct sunlight[6][9].

-

Store away from incompatible materials. The storage area should be accessible only to authorized personnel[4].

Incompatible Materials

-

Strong Oxidizing Agents : Can lead to exothermic or explosive reactions[9].

-

Strong Bases (e.g., sodium hydroxide) : Violent neutralization reactions can occur[9].

-

Metals : May produce flammable hydrogen gas upon reaction.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

First-Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention[5][6].

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][11].

-

Eye Contact : Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-30 minutes. Seek immediate medical attention[5][6][9].

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3][4].

Spill and Leak Procedures

-

Evacuate : Evacuate all non-essential personnel from the spill area[9].

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : Prevent the spill from entering drains or waterways[3][4].

-

Absorb : For small spills, carefully sweep or scoop up the solid material into a suitable, labeled container for disposal without creating dust[3]. Use an inert absorbent material for any dissolved substance.

-

Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.

Caption: Emergency workflow for a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam[6][9].

-

Hazards from Combustion : In a fire, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen bromide gas may be produced[3][9].

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[3][9].

Disposal and Environmental Considerations

-

Waste Disposal : Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It may be classified as hazardous waste and should be handled by a licensed professional waste disposal service[9]. Do not allow the chemical to enter drains or the environment[3][4].

-

Container Disposal : Uncleaned containers should be treated as the product itself and disposed of accordingly[4].

References

- Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.

- CDH Fine Chemical.

- New Jersey Department of Health. Common Name: BROMOACETIC ACID HAZARD SUMMARY.

- Merck Millipore. (2023, August 22).

- Thermo Fisher Scientific. (2025, September 16).

- PubChem. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762.

- MedChemExpress. (2025, November 26). (S)-2-Amino-2-(2-chlorophenyl)acetic acid-SDS.

- Fisher Scientific. (2025, December 19).

- ChemicalBook. (2026, January 13). 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2.

- PubChem. (2S)-2-bromo-2-chloroacetic acid | C2H2BrClO2 | CID 91548.

- Chemstock. 2-CHLOROPHENYL ACETIC ACID.

- CymitQuimica. (2024, December 19).

- Sonal Plastic.

Sources

- 1. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [chemicalbook.com]

- 2. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Bromochloroacetic Acid | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. nj.gov [nj.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemstock.ae [chemstock.ae]

An In-depth Technical Guide on the Toxicity and Handling Precautions for Alpha-Halo Acids

This guide provides comprehensive safety protocols and toxicological insights for researchers, scientists, and drug development professionals working with alpha-halo acids (α-halo acids). Adherence to these guidelines is critical for ensuring laboratory safety and mitigating risks associated with these reactive compounds.

Executive Summary

Alpha-halo acids are carboxylic acids halogenated at the alpha carbon.[1][2] This structural feature imparts high reactivity, making them valuable intermediates in organic synthesis but also conferring significant toxicological properties.[2][3] This document outlines the mechanisms of their toxicity, provides detailed handling and emergency procedures, and establishes protocols for their safe disposal. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.

Toxicological Profile of Alpha-Halo Acids

Alpha-halo acids exhibit a range of toxic effects, including acute toxicity, corrosivity, and potential carcinogenicity.[4][5][6] Their toxicity is primarily attributed to their ability to act as alkylating agents and to disrupt cellular metabolism.[7][8]

Mechanism of Toxicity

The primary mechanism of toxicity for monohaloacetic acids involves the inhibition of key metabolic enzymes. Specifically, they have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[8] This inhibition disrupts cellular energy production and can lead to cytotoxicity, genotoxicity, and teratogenicity.[7][8] The rank order of toxicity for monohaloacetic acids is iodoacetic acid > bromoacetic acid >> chloroacetic acid, which corresponds to their increasing ability to inhibit GAPDH.[8]

Several haloacetic acids are considered genotoxic, capable of causing damage to DNA.[7][9] Furthermore, some alpha-halo acids, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA), are classified as potential human carcinogens by the U.S. Environmental Protection Agency (EPA), with studies in animals showing an increased incidence of liver and bladder cancer.[1][5][10] The National Toxicology Program (NTP) has concluded that six haloacetic acids are reasonably anticipated to be human carcinogens.[5]

Routes of Exposure and Symptoms

Exposure to alpha-halo acids can occur via inhalation, ingestion, and skin or eye contact.[6][11]

-

Inhalation: Inhaling vapors or dust can cause severe irritation to the respiratory tract.[4][12]

-

Ingestion: Swallowing alpha-halo acids can be fatal, causing severe burns to the mouth, throat, and stomach, with additional symptoms including sore throat, vomiting, and diarrhea.[6][11]

-

Skin Contact: Direct contact can cause severe skin burns and irritation.[4][12] Repeated exposure can lead to absorption through the skin, causing significant health hazards.[11]

-

Eye Contact: Contact can lead to severe eye irritation, burns, and potential eye damage.[11][12]

Immediate medical attention is required for any significant exposure, as delayed effects may occur.[4]

Risk Assessment and Exposure Limits

A thorough risk assessment must be conducted before handling alpha-halo acids. This includes reviewing the Safety Data Sheet (SDS) for the specific acid being used.[4][11][13]

| Compound | OSHA PEL | NIOSH REL | Carcinogenicity (EPA) |

| Monochloroacetic Acid | Not established | 1 ppm (TWA) | Not classified |

| Dichloroacetic Acid | Not established | 0.5 ppm (TWA) | Possible human carcinogen |

| Trichloroacetic Acid | Not established | Not established | Possible human carcinogen |

| Bromoacetic Acid | Not established | Not established | Possible human carcinogen |

| Dibromoacetic Acid | Not established | Not established | Possible human carcinogen |

| (Data compiled from various sources including the NIOSH Pocket Guide to Chemical Hazards and EPA classifications)[6][14] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to handling procedures and consistent use of appropriate PPE are paramount to minimizing exposure.[15][16]

Engineering Controls

-

Ventilation: All work with alpha-halo acids should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[12][13]

-

Containment: Use appropriate containers to avoid environmental contamination.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling alpha-halo acids.[15][16]

-

Hand Protection: Wear acid-resistant gloves.[12] The specific glove material should be selected based on the SDS recommendations and the specific alpha-halo acid being used.[4] Nitrile gloves (11-13 mil thickness) may be suitable for normal use with a breakthrough time of approximately one hour, but are not recommended for constant contact or cleanup.[17]

-

Eye and Face Protection: Chemical safety goggles with side shields are required.[12] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[12][18]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[15] For larger quantities or when there is a significant risk of splashing, a full chemical-resistant suit may be necessary.[4] All protective clothing should be clean and put on before work begins.[12]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic acids should be used.[11][12] Improper use of respirators is dangerous.[12]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with alpha-halo acids.

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.[6][12]

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[19] Remove all contaminated clothing.[4][19] Seek immediate medical attention.[6][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18][19] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[11][18]

-

Inhalation: Move the individual to fresh air at once.[6][20] If breathing has stopped, perform artificial respiration.[12][20] Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting.[6][19] Rinse the mouth and have the person drink large quantities of water.[6][11] Seek immediate medical attention.[6][11]

Spill and Leak Procedures

-

Evacuation: Evacuate all non-essential personnel from the spill area.[12]

-

Ventilation: Ensure the area is well-ventilated.[11]

-

Containment: For small spills, absorb with an inert material such as sand, diatomaceous earth, or a universal binding agent.[4][11] Collect the material in a suitable, closed container for disposal.[4]

-

Decontamination: Clean the affected area thoroughly with water.[4]

-

Reporting: Report the spill to the appropriate institutional safety office.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.[4][18]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][13][18]

Waste Disposal

-

Alpha-halo acid waste is considered hazardous waste and must be disposed of accordingly.[12]

-

Collect waste in clearly labeled, appropriate containers.[4]

-

Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

-

Arrange for disposal through your institution's environmental health and safety office.

Diagram: Spill Response Protocol

This flowchart details the step-by-step procedure for responding to an alpha-halo acid spill.

Caption: Step-by-step spill response protocol.

Conclusion

Alpha-halo acids are potent chemical reagents that demand respect and careful handling. A comprehensive understanding of their toxicological properties, coupled with strict adherence to safety protocols, is essential for the protection of laboratory personnel and the environment. By implementing the guidelines outlined in this document, researchers can mitigate the risks and continue to utilize these valuable compounds in their work.

References

- Vertex AI Search. (n.d.). 103490 - Chloroacetic acid - Safety Data Sheet.

- National Toxicology Program. (2026, January 7). RoC Review of Haloacetic Acids Found as Water Disinfection By-products.

- Loba Chemie. (2023, November 23). CHLOROACETIC ACID AR - Safety Data Sheet.

- National Toxicology Program. (2018, March 30). Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products.

- Plewa, M. J., et al. (2019). Exposure Characterization of Haloacetic Acids in Humans for Exposure and Risk Assessment Applications: An Exploratory Study. PMC.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

- New Jersey Department of Health. (n.d.). CHLOROACETIC ACID HAZARD SUMMARY.

- Wikipedia. (n.d.). Haloacetic acids.

- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

- Durham Tech. (2018, January 19). Chloroacetic Acid cas79-11-8 SDS.

- NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.

- Carl ROTH. (n.d.). Safety Data Sheet: Chloroacetic acid.

- Unacademy. (n.d.). Halo and Hydroxy Acids.

- Agilent Technologies. (2019, March 30). Haloacetic Acids-Acids Standard - Safety Data Sheet.

- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

- Mount Pleasant, NY. (n.d.). Haloacetic Acids (five) (HAA5): Health Information Summary.

- Delaware Health and Social Services. (2023, March). Frequently Asked Questions: Haloacetic Acids.

- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards.

- National Toxicology Program. (2021, December 21). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. NCBI.

- Frontiers. (n.d.). Mini Review: Advances in 2-Haloacid Dehalogenases.

- Chem Service. (2014, August 29). SAFETY DATA SHEET.

- PubMed. (2001, April 15). Metabolism, microflora effects, and genotoxicity in haloacetic acid-treated cultures of rat cecal microbiota.

- PMC. (n.d.). Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards.

- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.

- Agilent Technologies. (2019, March 30). Haloacetic Acid Standard - Safety Data Sheet.

- Dr.Oracle. (2025, October 18). What is the emergency treatment for acid exposure?

- Regulations.gov. (n.d.). 6251 DISINFECTION BY-PRODUCTS: HALOACETIC ACIDS AND TRICHLOROPHENOL.

- Plewa, M. J., et al. (2011, June 15). Biological Mechanism for the Toxicity of Haloacetic Acid Drinking Water Disinfection Byproducts. ACS Publications.

- MDPI. (2019, February 6). Exposure Characterization of Haloacetic Acids in Humans for Exposure and Risk Assessment Applications: An Exploratory Study.

- Frizzlife. (2025, December 25). Haloacetic Acids in Water: Full Safety Guide.

- NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. CDC.

- University of Victoria. (2022, December 2). HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE.

- Oates Laboratories. (2021, September). SAFETY DATA SHEET HALO.

- Fiveable. (2025, August 15). Synthesis of alpha-halo acids Definition.

- Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency.

- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.

- JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones.

- Flinn Scientific. (n.d.). Laboratory Chemical Disposal.

- PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides.

- University of California, Santa Cruz. (n.d.). Halogenated Waste.

- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

- Chemistry LibreTexts. (2023, January 22). Alpha Halogenation.

- NIOSH. (1992). Occupational Safety and Health Guideline for Acetic Acid (PDF).

- IFSC. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.

Sources

- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]

- 2. monad.edu.in [monad.edu.in]

- 3. fiveable.me [fiveable.me]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]

- 6. dhss.delaware.gov [dhss.delaware.gov]

- 7. Exposure Characterization of Haloacetic Acids in Humans for Exposure and Risk Assessment Applications: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism, microflora effects, and genotoxicity in haloacetic acid-treated cultures of rat cecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mtpleasantny.gov [mtpleasantny.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. nj.gov [nj.gov]

- 13. durhamtech.edu [durhamtech.edu]

- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. sams-solutions.com [sams-solutions.com]

- 16. hazmatschool.com [hazmatschool.com]

- 17. agilent.com [agilent.com]

- 18. carlroth.com [carlroth.com]

- 19. droracle.ai [droracle.ai]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Technical Guide to the Pharmaceutical Potential of 2-(2-Bromophenyl)-2-chloroacetic acid: A Versatile Scaffold for Drug Discovery

Executive Summary

2-(2-Bromophenyl)-2-chloroacetic acid is a halogenated aryl-acetic acid derivative that, while not an active pharmaceutical ingredient (API) in itself, represents a highly valuable and versatile starting material for medicinal chemistry. Its strategic placement of three distinct reactive centers—a carboxylic acid, a reactive α-chloro group, and a 2-bromophenyl ring suitable for cross-coupling reactions—positions it as a powerful scaffold for generating diverse molecular libraries. This guide explores the synthetic utility and potential therapeutic applications of this compound, focusing on its role as a key intermediate in the synthesis of antiplatelet agents, non-steroidal anti-inflammatory drugs (NSAIDs), and novel heterocyclic systems. We provide detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its application in modern drug discovery.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency and novelty of a drug candidate often hinge on the strategic design of its core chemical intermediates.[1] 2-(2-Bromophenyl)-2-chloroacetic acid is a prime example of such a strategic building block. The molecule incorporates an α-halo-α-aryl acetic acid motif, a structure known to be a precursor for several classes of bioactive compounds.[2][3] Its true potential lies in the orthogonal reactivity of its functional groups, which allows for selective, stepwise modifications to build molecular complexity.

This guide will elucidate the potential of this specific scaffold by:

-

Proposing a viable synthetic pathway for its preparation.

-

Detailing its core reactive properties and synthetic transformations.

-

Exploring its application in the synthesis of established drug classes by analogy.

-

Providing detailed experimental methodologies for its synthesis and derivatization.

Physicochemical Properties and Proposed Synthesis

To effectively utilize this scaffold, an understanding of its properties and a reliable synthetic route are paramount.

Physicochemical Data Summary

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| Appearance | Likely a white to off-white crystalline powder |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |

| Key Reactive Sites | 1. Carboxylic Acid (Esterification, Amidation) 2. α-Chloro (Nucleophilic Substitution) 3. Aryl Bromide (Cross-Coupling Reactions) |

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from the commercially available 2-(2-Bromophenyl)acetic acid.[5] The key transformation is the selective chlorination at the α-carbon. A standard method for this is a variation of the Hell-Volhard-Zelinsky reaction.

Caption: Proposed two-step synthesis starting from 2-(2-bromophenyl)acetic acid.

This pathway first converts the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent reaction with N-Chlorosuccinimide (NCS) under acidic conditions selectively installs the chlorine atom at the α-position. Hydrolysis during workup yields the final product.

Core Synthetic Applications & Potential Therapeutic Targets

The true value of 2-(2-Bromophenyl)-2-chloroacetic acid is realized in its derivatization. Its three reactive sites can be addressed sequentially to build diverse molecular architectures.

Caption: Mechanism of action for Clopidogrel-like antiplatelet agents.

Application 2: Scaffold for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The arylalkanoic acid motif is the cornerstone of a major class of NSAIDs, including well-known drugs like Ibuprofen and Diclofenac. [3][6]These drugs primarily exert their effect by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.

2-(2-Bromophenyl)-2-chloroacetic acid provides a starting point for novel NSAIDs. The α-chloro group can be removed via reductive dehalogenation, and the 2-bromophenyl ring can be further functionalized to modulate potency and selectivity for COX-1 versus COX-2. For instance, replacing the bromine via a Suzuki coupling could introduce moieties known to enhance COX-2 selectivity.

Caption: Mechanism of action for NSAIDs targeting the COX pathway.

Application 3: Synthesis of Novel Bioactive Heterocycles

The presence of two distinct electrophilic centers (the α-carbon and the carboxylic acid carbon) makes this molecule an ideal substrate for synthesizing heterocyclic compounds. [2][7]By reacting it with dinucleophiles (e.g., thioureas, amidines), a variety of five- or six-membered rings such as thiazoles and imidazoles can be constructed. These heterocyclic cores are prevalent in a vast range of pharmaceuticals, including antimicrobial and anticancer agents. [8]

Experimental Protocols

The following protocols are detailed, representative procedures based on established chemical transformations for analogous compounds. [9]

Protocol 1: Synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid

Objective: To synthesize the title compound from 2-(2-bromophenyl)acetic acid via α-chlorination.

Materials:

-

2-(2-Bromophenyl)acetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

N-Chlorosuccinimide (NCS) (1.2 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation: To a solution of 2-(2-bromophenyl)acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours until gas evolution ceases.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

α-Chlorination: Re-dissolve the crude acyl chloride in anhydrous DCM. Add NCS and a catalytic amount of concentrated HCl.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Representative Derivatization: Synthesis of Methyl 2-(2-bromophenyl)-2-aminoacetate derivative

Objective: To demonstrate the utility of the α-chloro group via nucleophilic substitution with a primary amine, followed by esterification.

Materials:

-

2-(2-Bromophenyl)-2-chloroacetic acid (1.0 eq)

-

Benzylamine (2.2 eq)

-

Methanol (as solvent)

-

Sulfuric Acid (H₂SO₄, catalytic amount)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Nucleophilic Substitution: Dissolve 2-(2-bromophenyl)-2-chloroacetic acid in a suitable solvent and add benzylamine. The reaction is typically stirred at room temperature for 12-24 hours.

-

Esterification (Fischer-Esterification): After the substitution is complete (monitored by TLC), add methanol and a catalytic amount of concentrated H₂SO₄ to the reaction mixture.

-

Reflux the solution for 4-8 hours.

-

Work-up: Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Purify the resulting crude ester by column chromatography on silica gel. Confirm the structure and purity of the final product by NMR and Mass Spectrometry.

Conclusion and Future Directions

2-(2-Bromophenyl)-2-chloroacetic acid is more than a simple chemical; it is a platform for innovation. Its multifunctional nature allows chemists to rapidly generate a multitude of derivatives targeting diverse biological pathways. The clear synthetic relationship with established drug classes like antiplatelet agents and NSAIDs provides a validated foundation for its use. Future research should focus on leveraging the aryl bromide for advanced cross-coupling reactions to build novel, three-dimensional molecules and screening the resulting libraries against a wide range of therapeutic targets, from kinases to proteases. As the demand for novel APIs continues to grow, such versatile and strategically designed building blocks will remain at the forefront of pharmaceutical discovery.

References

- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

- 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2. ChemicalBook.

- 2-Chloro-2-(2-chlorophenyl)acetic acid | C8H6Cl2O2 | CID 22482974. PubChem.

- 2-Bromo-2'-chlorophenyl acetic acid methyl ester. Chem-Impex.

- 2-Bromo-2'-chlorophenyl acetic acid methyl ester. CymitQuimica.

- 2-Bromo-2'-chloroacetophenone synthesis. ChemicalBook.

- Kumar, A., et al. (2011).

- CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. ChemicalBook.

- Al-Suwaidan, I. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.

- (2S)-2-bromo-2-chloroacetic acid | C2H2BrClO2 | CID 91548. PubChem.

- Bolli, M. H., et al. (2012). 4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- Kowalczyk-Bronisz, S. H., et al. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.

- 2-Bromo-2-(2-chlorophenyl)acetic acid | 29270-30-2. MilliporeSigma.

- Attimarad, M., & Bagavant, G. Synthesis and Anti-Inflammatory and Analgesic Activities of 2-Arylamino. 4-(4-Chlorophenyl) Thiazole-5-Acetic Acids/Esters. Indian Journal of Pharmaceutical Sciences.

- Kalla, K. R. (1966). medicinal chemical investigation of some p-substituted-1, 2-diphenylindolizines for possible anti-inflammatory activity.

- Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. PYG Lifesciences.

- Van Arnum, P. (2025). Improving API Synthesis. Pharmaceutical Technology.

- Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

- Special Issue : Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI.

- Singh, A., et al. (2024). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol.

- Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.

- 18698-97-0|2-(2-Bromophenyl)acetic acid|BLD Pharm. BLD Pharm.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-Chloro-2-(2-chlorophenyl)acetic acid | C8H6Cl2O2 | CID 22482974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18698-97-0|2-(2-Bromophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-2-(2'-chlorophenyl) acetic acid | 29270-30-2 [chemicalbook.com]

2-(2-Bromophenyl)-2-chloroacetic acid melting point and boiling point

Comprehensive Physicochemical and Synthetic Profiling of -Halo-2-Halophenylacetic Acids: Focus on 2-(2-Bromophenyl)-2-chloroacetic Acid

Executive Summary

In the landscape of modern drug development and complex organic synthesis,

This whitepaper provides an in-depth technical analysis of the physicochemical properties—specifically melting and boiling point dynamics—and outlines a self-validating, field-proven synthetic protocol for researchers and chemical engineers.

Physicochemical Profiling & Thermodynamic Behavior

Understanding the phase-transition temperatures of 2-(2-Bromophenyl)-2-chloroacetic acid is critical for downstream purification and reactor scaling. Because the exact positional isomers (interchanging the bromine and chlorine atoms between the ortho-aromatic and

Data Presentation: Comparative Properties

| Physicochemical Property | 2-(2-Bromophenyl)-2-chloroacetic acid | |

| Molecular Formula | ||

| Molecular Weight | 249.49 g/mol | 249.49 g/mol |

| Melting Point | 107–112 °C | 107–112 °C [4] |

| Boiling Point | ~316.7 °C (at 760 mmHg) | 316.7 °C (at 760 mmHg) |

| Physical State | White to off-white crystalline solid | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Toluene, Methanol | Soluble in DCM, Toluene, Methanol |

Mechanistic Causality Behind Phase Transitions

-

Melting Point Dynamics (107–112 °C): The moderate melting point is governed by two competing structural factors. First, the carboxylic acid moiety forms robust, hydrogen-bonded dimers in the solid state, which significantly elevates the lattice energy. However, the bulky ortho-bromo substituent induces severe steric hindrance, forcing the aromatic ring out of coplanarity with the

-carbon's substituents. This non-planar geometry prevents tight -

Boiling Point Dynamics (~316.7 °C): The exceptionally high boiling point is a direct result of the compound's high molecular mass (249.49 g/mol ) and the strong dipole-dipole interactions imparted by the heavy halogen atoms.

-

Expert Insight for Handling: In practical laboratory and industrial settings, distillation at atmospheric pressure (760 mmHg) is strictly avoided. Heating this compound to 316 °C will induce thermal decarboxylation or dehalogenation long before vaporization. Therefore, vacuum distillation or solvent-based recrystallization are the mandatory purification methods.

Mechanistic Synthesis & Experimental Protocols

To achieve high-purity 2-(2-Bromophenyl)-2-chloroacetic acid, the most reliable pathway involves the synthesis of 2-bromomandelic acid from 2-bromobenzaldehyde [2], followed by a targeted

Experimental Workflow Visualization

Synthetic workflow for 2-(2-Bromophenyl)-2-chloroacetic acid from 2-Bromobenzaldehyde.

Protocol: Synthesis via Deoxychlorination

This protocol describes the final conversion of 2-bromomandelic acid to 2-(2-bromophenyl)-2-chloroacetic acid using thionyl chloride (

Causality & Design Rationale:

Step-by-Step Methodology:

-

System Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a reflux condenser and an acidic gas scrubber, dissolve 1.0 equivalent (e.g., 23.1 g, 0.1 mol) of 2-bromomandelic acid in 100 mL of anhydrous dichloromethane (DCM).

-

Catalytic Activation: Add 0.05 equivalents of anhydrous DMF. Stir the mixture under an inert nitrogen atmosphere.

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.5 equivalents (11.0 mL, 0.15 mol) of thionyl chloride (

) dropwise via an addition funnel.-

Self-Validation Check: The dropwise addition controls the exothermic nature of the reaction. Immediate gas evolution (

and

-

-

Reflux & Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (approx. 40 °C) for 4 hours. Reaction completion is verified when gas evolution ceases and TLC (Hexane:Ethyl Acetate 7:3) shows the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to strip off the DCM solvent and any unreacted

. -

Crystallization: Dissolve the crude oily residue in a minimal amount of hot toluene, then add heptane dropwise until the solution becomes slightly turbid. Allow to cool slowly to 4 °C. Filter the resulting white crystalline solid, washing with cold heptane, and dry under a high vacuum to yield pure 2-(2-bromophenyl)-2-chloroacetic acid (Expected MP: 107–112 °C).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2774031, alpha-Bromo-2-chlorobenzeneacetic acid." PubChem, [Link]

-

Betz, R., Betzler, F., & Klüfers, P. "2-Bromobenzaldehyde cyanohydrin." Acta Crystallographica Section E: Structure Reports Online, 2008. [Link]

- U.S. Patent Application Publication US 2006/0074242 A1. "Process for preparation of clopidogrel and intermediates thereof.

The Intricacies of a Privileged Scaffold: A Technical Guide to the Reactivity Profile of ortho-Bromo Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

ortho-Bromo phenylacetic acid and its derivatives represent a class of uniquely versatile building blocks in modern organic synthesis. The strategic placement of the bromine atom and the carboxylic acid moiety on the phenyl ring imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the key transformations these molecules can undergo, with a focus on the mechanistic underpinnings and practical applications in the synthesis of complex molecular architectures, particularly those relevant to pharmaceutical and materials science. We will delve into the nuances of palladium- and copper-catalyzed cross-coupling reactions, as well as intramolecular cyclization strategies, offering field-proven insights into optimizing these powerful synthetic methods.

The Unique Chemical Landscape of ortho-Bromo Phenylacetic Acid Derivatives

The reactivity of ortho-bromo phenylacetic acid derivatives is governed by the interplay of several factors:

-

The Carbon-Bromine Bond: This bond serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. The reactivity of this bond is influenced by the electronic nature of the aromatic ring.

-

The Phenylacetic Acid Moiety: The carboxylic acid group and the adjacent benzylic protons possess their own distinct reactivity. The carboxylic acid can be readily converted to esters, amides, and other derivatives, which can modulate the molecule's overall electronic properties and steric profile.

-

The ortho Relationship: The proximity of the bromine atom and the acetic acid side chain introduces significant steric and electronic effects. The ortho substituent can influence the rate and selectivity of reactions at the C-Br bond and can also participate in intramolecular transformations.[1][2] The carboxymethyl group (-CH₂COOH) is generally considered an electron-withdrawing group by induction, which can influence the electron density of the aromatic ring and its susceptibility to electrophilic aromatic substitution.[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of ortho-bromo phenylacetic acid derivatives, enabling the construction of complex biaryl systems and the introduction of diverse functional groups.

The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of a carbon-carbon bond between the ortho-bromo phenylacetic acid derivative and an organoboron reagent.[6]

Mechanistic Considerations: The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product.[7] The steric hindrance from the ortho-carboxymethyl group can influence the rate of oxidative addition and may require the use of bulky phosphine ligands to facilitate the reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromophenylacetate

-

Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromophenylacetate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[7]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [General Protocol][7] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | [Adapted from similar substrates][8] |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 88 | [Adapted from similar substrates] |

The Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a means to introduce a vinyl group at the site of the bromine atom, leading to the formation of substituted styrenes.

Mechanistic Considerations: The Heck reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the catalyst.

The Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction is particularly valuable for accessing a wide range of substituted anilines.[11][12]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the C-N coupled product.[10][12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[12]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 2-Bromophenylacetate

-

Reaction Setup: In a glovebox, charge a vial with ethyl 2-bromophenylacetate (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl compounds.[13] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13][14][15] Copper-free conditions have also been developed.[16][17]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[18][19] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have led to milder and more efficient protocols.[20]

Mechanistic Considerations: The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl bromide, followed by reaction with the nucleophile.[18]

Intramolecular Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho disposition of the bromo and phenylacetic acid functionalities makes these derivatives ideal precursors for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic systems.

Synthesis of Oxindoles

Palladium-catalyzed intramolecular C-C bond formation from the corresponding anilide derivatives of ortho-bromo phenylacetic acid is a common strategy for the synthesis of 3-substituted oxindoles.[21]

Experimental Protocol: Synthesis of a 3-Substituted 2-Oxindole

-

Amide Formation: Convert ortho-bromo phenylacetic acid to the corresponding anilide by standard methods (e.g., activation with a coupling reagent followed by addition of the desired aniline).

-

Cyclization: To a solution of the anilide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃).

-

Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed.

-

Workup and Purification: After cooling, perform an aqueous workup and purify the product by chromatography.

Synthesis of Benzofurans

Derivatives of ortho-bromo phenylacetic acid can also serve as precursors for the synthesis of benzofurans through intramolecular C-O bond formation. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization can yield 2,3-disubstituted benzofurans.[14]

Reactivity of the Acetic Acid Moiety

The carboxylic acid and the α-protons of the acetic acid side chain also exhibit characteristic reactivity.

-

Esterification and Amidation: The carboxylic acid can be readily converted to a variety of esters and amides using standard protocols. This is often a necessary first step to prevent interference with subsequent cross-coupling or cyclization reactions.

-

α-Halogenation: The benzylic protons can be substituted with halogens, typically under radical conditions or using reagents like N-bromosuccinimide.

-

Enolate Formation and Alkylation: The α-protons are acidic and can be removed with a suitable base to form an enolate, which can then be reacted with various electrophiles.

Conclusion

ortho-Bromo phenylacetic acid derivatives are exceptionally versatile synthetic intermediates. The strategic positioning of the bromo and carboxymethyl functionalities allows for a wide range of selective transformations, including a host of palladium- and copper-catalyzed cross-coupling reactions and intramolecular cyclizations. A thorough understanding of the interplay between steric and electronic effects is crucial for harnessing the full synthetic potential of this privileged scaffold in the development of novel pharmaceuticals and functional materials.

References

-

4-Bromophenylacetic acid. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

4-Bromophenylacetic acid. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

An Improved and Ligand-Free Copper-Catalyzed Cyclization for an Efficient Synthesis of Benzimidazoles from o-Bromoarylamine and Nitriles. (2024, February 26). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). PubMed. Retrieved March 7, 2026, from [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2014, October 10). PMC. Retrieved March 7, 2026, from [Link]

-

Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. (2019, October 23). Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

-

Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025, November 30). PubMed. Retrieved March 7, 2026, from [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023, June 1). PMC. Retrieved March 7, 2026, from [Link]

-

Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024, February 26). PMC. Retrieved March 7, 2026, from [Link]

-

Sonogashira reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025, October 29). PMC. Retrieved March 7, 2026, from [Link]

-

16.4: Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023, June 1). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. (2008, November 10). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Copper-Catalyzed Three-Component Tandem Cyclization for One-Pot Synthesis of 1,4-Benzothiazines. (2016). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2023, May 19). MDPI. Retrieved March 7, 2026, from [Link]

-

Copper-Catalyzed Diastereo- and Enantioselective Borylative Cyclization. (2022, July 2). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. (2020, November). ResearchGate. Retrieved March 7, 2026, from [Link]

- Process for the preparation of α-bromo-phenylacetic acids. (1991, July 30). Google Patents.

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 7, 2026, from [Link]

-

4-Bromophenylacetic acid. (2018, February 16). SIELC Technologies. Retrieved March 7, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. Retrieved March 7, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

-

The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024, April 12). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 7, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021, July 27). PMC. Retrieved March 7, 2026, from [Link]

-

Intramolecular Cyclization. (2023, June 29). Encyclopedia MDPI. Retrieved March 7, 2026, from [Link]

-

alpha-bromophenyl acetic acid. (n.d.). PharmaCompass. Retrieved March 7, 2026, from [Link]

-

14.3. Substituent Effects. (n.d.). Lumen Learning. Retrieved March 7, 2026, from [Link]

-

Ullmann coupling: the first publication. (2025, January 21). OperaChem. Retrieved March 7, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 7, 2026, from [Link]

-

Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction. (2022, March 18). PMC. Retrieved March 7, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2007). Arkivoc. Retrieved March 7, 2026, from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved March 7, 2026, from [Link]

-

Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (2002). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Ullmann coupling: the first publication - operachem [operachem.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 2-(2-Bromophenyl)-2-chloroacetic Acid via α-Selective Chlorination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 2-(2-Bromophenyl)-2-chloroacetic acid is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of antiplatelet agents (e.g., thienopyridine derivatives like clopidogrel analogs) and other bioactive heterocycles.